Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate is a complex organic compound with the molecular formula C16H17NO4S This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
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Step 1: Formation of the Aryl Halide Intermediate
- React 3-bromobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-bromobenzoate.
- Reaction conditions: Room temperature, inert atmosphere.
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Step 2: Suzuki–Miyaura Coupling
- Couple ethyl 3-bromobenzoate with 2-amino-3-thiophenecarboxylate using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in an organic solvent (e.g., tetrahydrofuran).
- Reaction conditions: Reflux temperature, inert atmosphere.
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Step 3: Final Esterification
- React the resulting product with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate.
- Reaction conditions: Reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Major products: Sulfoxides and sulfones.
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Reduction
- Reduction reactions can target the carbonyl groups in the ester moieties. Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Major products: Alcohols.
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Substitution
- Nucleophilic substitution reactions can occur at the amino group or the ester moieties. Common reagents include alkyl halides and acyl chlorides.
- Major products: Substituted amines and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; organic solvents; room temperature to reflux.
Scientific Research Applications
Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene ring and amino group are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate can be compared with other thiophene derivatives and similar compounds:
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Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
- Similar structure but with a methoxy group instead of an ethoxycarbonyl group.
- Different reactivity and potential applications.
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Ethyl 2-amino-4-(3-hydroxyphenyl)-3-thiophenecarboxylate
- Contains a hydroxy group, which can alter its chemical properties and biological activity.
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Ethyl 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
- The presence of a cyano group can significantly impact its reactivity and potential uses in medicinal chemistry.
These comparisons highlight the unique features of Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate, particularly its ethoxycarbonyl group, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C16H17NO4S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-3-20-15(18)11-7-5-6-10(8-11)12-9-22-14(17)13(12)16(19)21-4-2/h5-9H,3-4,17H2,1-2H3 |
InChI Key |
XKWQHQWUELQHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CSC(=C2C(=O)OCC)N |
Origin of Product |
United States |
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